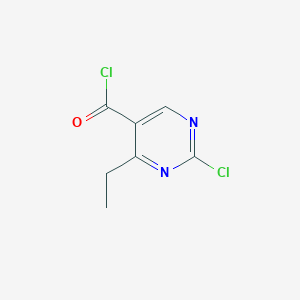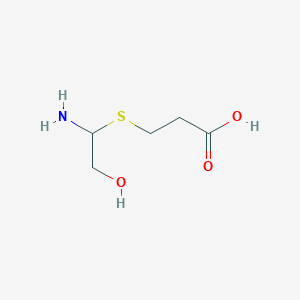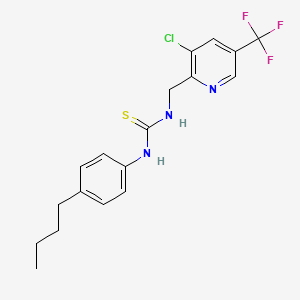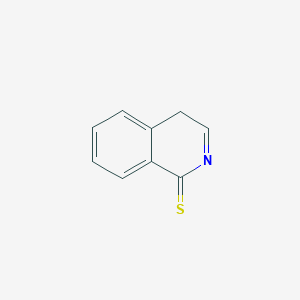
Isoquinoline-1(2H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoquinoline-1(2H)-thione is a heterocyclic compound that contains a sulfur atom in place of the oxygen atom found in its oxygen analog, isoquinolin-1(2H)-one. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: Isoquinoline-1(2H)-thione can be synthesized through various methods. One common approach involves the cyclization of thioamides with ortho-substituted benzyl halides under basic conditions. Another method includes the use of Lawesson’s reagent to convert isoquinolin-1(2H)-one to its thione analog .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions: Isoquinoline-1(2H)-thione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to isoquinolin-1(2H)-one.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Isoquinolin-1(2H)-one.
Substitution: Various substituted isoquinoline derivatives.
科学的研究の応用
Isoquinoline-1(2H)-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: this compound derivatives have shown potential as therapeutic agents for treating diseases such as cancer and infections.
作用機序
The mechanism of action of isoquinoline-1(2H)-thione involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular proteins, altering their function and signaling pathways. These interactions contribute to its biological activities and therapeutic potential .
類似化合物との比較
Isoquinolin-1(2H)-one: The oxygen analog of isoquinoline-1(2H)-thione.
Quinoline-1(2H)-thione: A structurally similar compound with a different ring system.
Thiochroman-4-one: Another sulfur-containing heterocycle with distinct properties.
Uniqueness: this compound is unique due to its sulfur atom, which imparts different chemical reactivity and biological activity compared to its oxygen analog. This uniqueness makes it valuable in the development of new drugs and materials .
特性
分子式 |
C9H7NS |
|---|---|
分子量 |
161.23 g/mol |
IUPAC名 |
4H-isoquinoline-1-thione |
InChI |
InChI=1S/C9H7NS/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-4,6H,5H2 |
InChIキー |
MKTABGSRMIVTTP-UHFFFAOYSA-N |
正規SMILES |
C1C=NC(=S)C2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


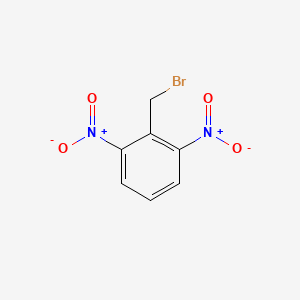
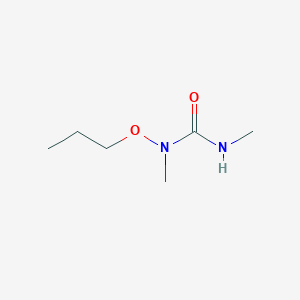
![7H-Pyrano[2,3-D]pyrimidin-7-one](/img/structure/B13098011.png)
![3-(Methyl(6-(2-(1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyridin-2-yl)amino)propanenitrile 2,2,2-trifluoroacetate](/img/structure/B13098015.png)
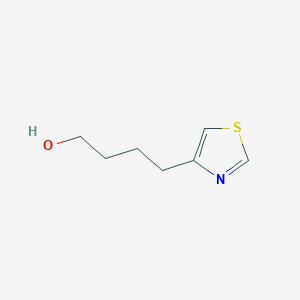

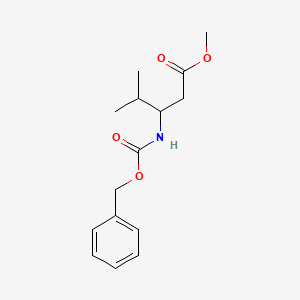
![[4-(Aziridin-1-yl)-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidin-5-yl]methanol](/img/structure/B13098042.png)

![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 1,5-dihydro-7-methyl-2-(methylthio)-5-oxo-](/img/structure/B13098061.png)
